molecular formula C12H12ClNO2 B8350797 3-Acetoxy-2-(4-chloro-2-methylphenyl)propanenitrile

3-Acetoxy-2-(4-chloro-2-methylphenyl)propanenitrile

Cat. No. B8350797
M. Wt: 237.68 g/mol
InChI Key: ZIMSOOKGWJUHFP-UHFFFAOYSA-N
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Patent
US08153688B2

Procedure details

This ester was prepared using the procedure described in Example 5, except 2(-2-(4-chloro-2-methylphenyl)-3-hydroxypropanenitrile was used in place of 2-(2-chloro-5-(difluoromethoxy)phenyl-3-hydroxypropanenitrile. The preparation of 2(2-(4-chloro-2-methylphenyl)-3-hydroxypropanenitrile is described in Example 11. The recovered ester product was a white solid (74% yield in two crops), m. p. 61-63° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-5-(difluoromethoxy)phenyl-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][OH:12])[C:9]#[N:10])=[C:4]([CH3:13])[CH:3]=1.ClC1C=C[C:18]([O:21]C(F)F)=[CH:17]C=1C(CO)C#N>>[C:18]([O:12][CH2:11][CH:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[CH3:13])[C:9]#[N:10])(=[O:21])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(C#N)CO)C
Step Two
Name
2-chloro-5-(difluoromethoxy)phenyl-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC(F)F)C(C#N)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(C#N)CO)C
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C#N)C1=C(C=C(C=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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